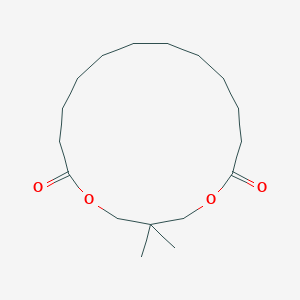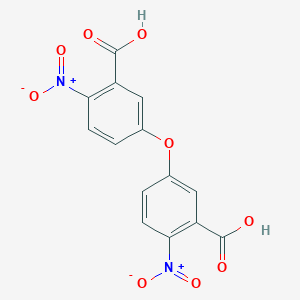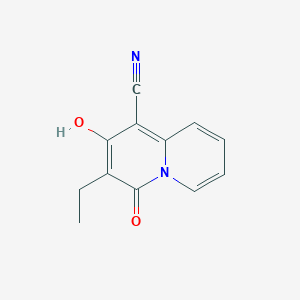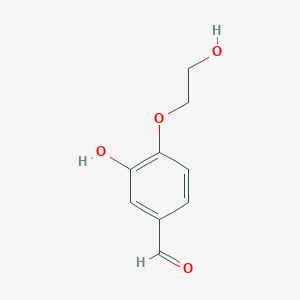
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione typically involves the cyclization of appropriate diols or hydroxy acids. One common method is the esterification of 3,3-dimethylpentanedioic acid with a diol under acidic conditions, followed by cyclization to form the lactone ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones or esters.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.
Industry: Used in the production of fragrances, flavors, and as a monomer in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione involves its interaction with various molecular targets. In biological systems, it can act as a substrate for lactonase enzymes, leading to the hydrolysis of the lactone ring and the formation of the corresponding diol. This interaction can affect various metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxacycloheptadecane-5,17-dione: Similar structure but lacks the dimethyl groups.
3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione: Smaller ring size with similar functional groups.
3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione: Similar structure with a different ring size.
Uniqueness
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione is unique due to its specific ring size and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
63649-59-2 |
|---|---|
Fórmula molecular |
C17H30O4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,5-dioxacycloheptadecane-6,17-dione |
InChI |
InChI=1S/C17H30O4/c1-17(2)13-20-15(18)11-9-7-5-3-4-6-8-10-12-16(19)21-14-17/h3-14H2,1-2H3 |
Clave InChI |
LSWRTYCPRJMAEV-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=O)CCCCCCCCCCC(=O)OC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)



![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)


![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)




